

A Comparative Pharmacological Guide: 7-Hydroxyquetiapine and Norquetiapine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Hydroxyquetiapine**

Cat. No.: **B145544**

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This guide provides a detailed comparison of the pharmacological properties of two major active metabolites of the atypical antipsychotic drug quetiapine: **7-Hydroxyquetiapine** and norquetiapine. While both metabolites contribute to the overall clinical effects of quetiapine, their distinct pharmacological profiles lead to different therapeutic and side-effect profiles. This comparison is based on available preclinical data.

Executive Summary

Norquetiapine exhibits a complex and potent pharmacological profile, characterized by high affinity for multiple neurotransmitter receptors and transporters. Notably, it is a potent inhibitor of the norepinephrine transporter (NET), a property not shared by quetiapine, and displays significant activity as a partial agonist at the 5-HT1A serotonin receptor. These actions are thought to contribute significantly to the antidepressant and anxiolytic effects of quetiapine treatment.

In contrast, detailed *in vitro* pharmacological data for **7-Hydroxyquetiapine** is notably scarce in publicly available literature. While recognized as an active metabolite, its specific binding affinities and functional potencies at key neurological receptors have not been as extensively characterized as those of norquetiapine. This data gap limits a direct and comprehensive comparison of the relative potency of these two metabolites.

Comparative Pharmacological Profile

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional activities of norquetiapine and quetiapine. Data for **7-Hydroxyquetiapine** is largely unavailable and is indicated as such.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Norquetiapine (Ki, nM) | 7- Hydroxyquetia- pine (Ki, nM) | Quetiapine (Ki, nM) | Reference |
|-------------------------|---------------------------|---------------------------------------|------------------------|-----------|
| Dopamine Receptors | | | | |
| D1 | 210 | Data Not Available | >1000 | [1] |
| D2 | 196 - 590 | Data Not Available | 380 - 560 | [2][3] |
| Serotonin Receptors | | | | |
| 5-HT1A | 45 - 570 | Data Not Available | 430 - 1800 | [2] |
| 5-HT2A | 5 - 58 | Data Not Available | 29 | [2] |
| 5-HT2B | 14 | Data Not Available | Data Not Available | |
| 5-HT2C | 76 - 110 | Data Not Available | 1840 - 2800 | |
| 5-HT7 | 76 | Data Not Available | 307 | |
| Adrenergic Receptors | | | | |
| α1A | 144 | Data Not Available | 22 | |
| α1B | 95 | Data Not Available | Data Not Available | |
| α2A | 240 | Data Not Available | 2900 | |

Histamine

Receptors

| | | | |
|----|-----|--------------------|----------|
| H1 | 3.5 | Data Not Available | 6.9 - 11 |
|----|-----|--------------------|----------|

Muscarinic

Receptors

| | | | |
|----|----|--------------------|----|
| M1 | 39 | Data Not Available | 37 |
|----|----|--------------------|----|

| | | | |
|----|----|--------------------|--------------------|
| M3 | 23 | Data Not Available | Data Not Available |
|----|----|--------------------|--------------------|

| | | | |
|----|----|--------------------|--------------------|
| M5 | 23 | Data Not Available | Data Not Available |
|----|----|--------------------|--------------------|

Monoamine

Transporters

| | | | |
|----------------------|---------|--------------------|------------------|
| Norepinephrine (NET) | 12 - 29 | Data Not Available | >1000 (inactive) |
|----------------------|---------|--------------------|------------------|

| | | | |
|------------------|-------|--------------------|-------|
| Serotonin (SERT) | ~1000 | Data Not Available | >1000 |
|------------------|-------|--------------------|-------|

| | | | |
|----------------|-------|--------------------|-------|
| Dopamine (DAT) | >1000 | Data Not Available | >1000 |
|----------------|-------|--------------------|-------|

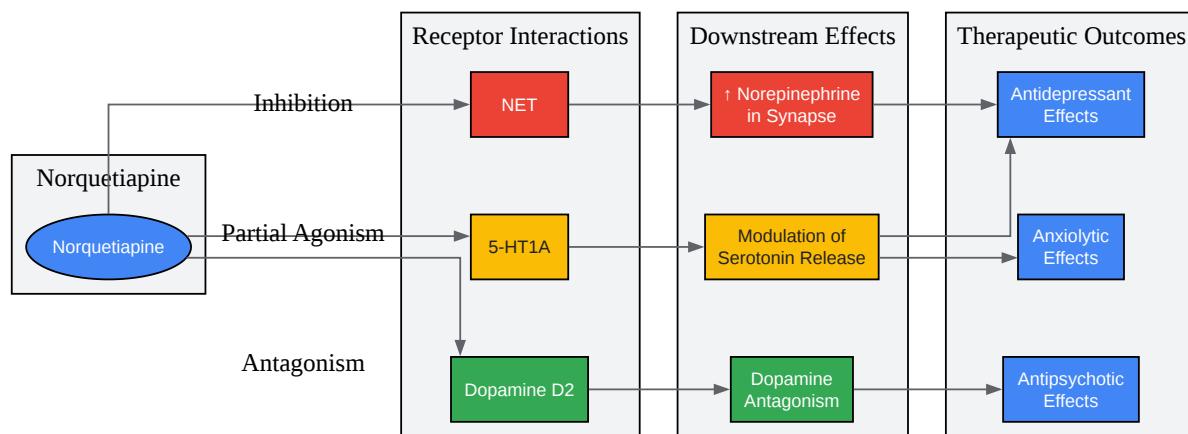
Note: Lower Ki values indicate higher binding affinity.

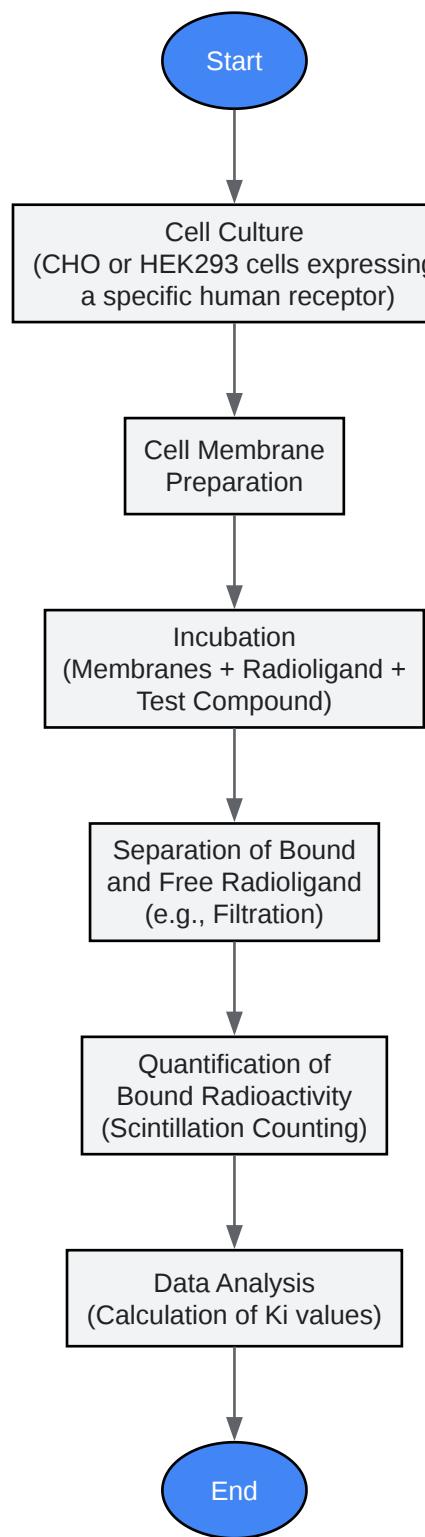
Table 2: Functional Activity Data

| Target | Norquetiapine Activity | 7-Hydroxyquetiapine Activity | Quetiapine Activity | Reference |
|----------------------------------|--|------------------------------|--|-----------|
| Dopamine D2 Receptor | Antagonist (Moderate/Low Potency) | Data Not Available | Antagonist (Moderate/Low Potency) | |
| Serotonin 5-HT1A Receptor | Partial Agonist (pEC50 = 5.47, Emax = 90%) | Data Not Available | Partial Agonist (pEC50 = 4.77, Emax = 89%) | |
| Serotonin 5-HT2A Receptor | Antagonist | Data Not Available | Antagonist | |
| Norepinephrine Transporter (NET) | Potent Inhibitor (pKi = 7.47) | Data Not Available | Inactive | |

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of norquetiapine and quetiapine suggest their involvement in different downstream signaling pathways, contributing to their overall therapeutic effects.



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